

Application Notes: Optimization of Carbaryl Adsorption Using Neem Bark Dust

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Compound Focus: Carbaryl

CAS No.: 63-25-2

Cat. No.: S522664

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Introduction and Rationale

Carbaryl is a widely used insecticide that poses significant environmental and health risks upon entering aqueous ecosystems. Neem bark dust (NBD), an abundant, low-cost, and renewable agricultural byproduct, has been demonstrated as an effective biosorbent for the removal of **carbaryl** from contaminated water. The adsorption process is spontaneous and follows the Langmuir isotherm and pseudo-second-order kinetics, with a high maximum adsorption capacity of **142.85 mg g⁻¹** [1] [2]. These Application Notes and Protocols provide a detailed framework for replicating and scaling this efficient and economical remediation strategy.

Key Optimization Parameters

The optimization of the adsorption process was conducted in two distinct phases. Initial screening identified optimal physical parameters, followed by a Response Surface Methodology (RSM) study to fine-tune the chemical and dosage variables [1] [2].

Table 1: Optimized Adsorption Parameters for Carbaryl Removal using NBD

Parameter Category	Parameter	Optimal Value	Note / Range Studied
Physical Parameters	Particle Size	200 μm	Affects surface area and diffusion [1].

Parameter Category	Parameter	Optimal Value	Note / Range Studied
	Stirring Rate	250 rpm	Ensures efficient mixing and reduces boundary layer resistance [1].
	Contact Time	25 min	Time to reach equilibrium [1].
RSM-Optimized (BBD)	Solution pH	2 - 10	Optimal value is criteria-dependent; see Table 2 [1].
	Adsorbent Dose	0.01 - 1 g	Optimal value is criteria-dependent; see Table 2 [1].
	Initial Carbaryl Concentration	5 - 20 ppm	Optimal value is criteria-dependent; see Table 2 [1].
Process & Model	Isotherm Model	Langmuir	Suggests monolayer adsorption on a homogeneous surface [1].
	Kinetic Model	Pseudo-Second Order	Suggests chemisorption as the rate-controlling step [1].
	Maximum Adsorption Capacity	142.85 mg g ⁻¹	Calculated from kinetic data [1].

The RSM study using a Box-Behnken Design (BBD) allowed for the precise optimization of interacting parameters. The "desirability function" was used to find the best conditions for different objectives [1].

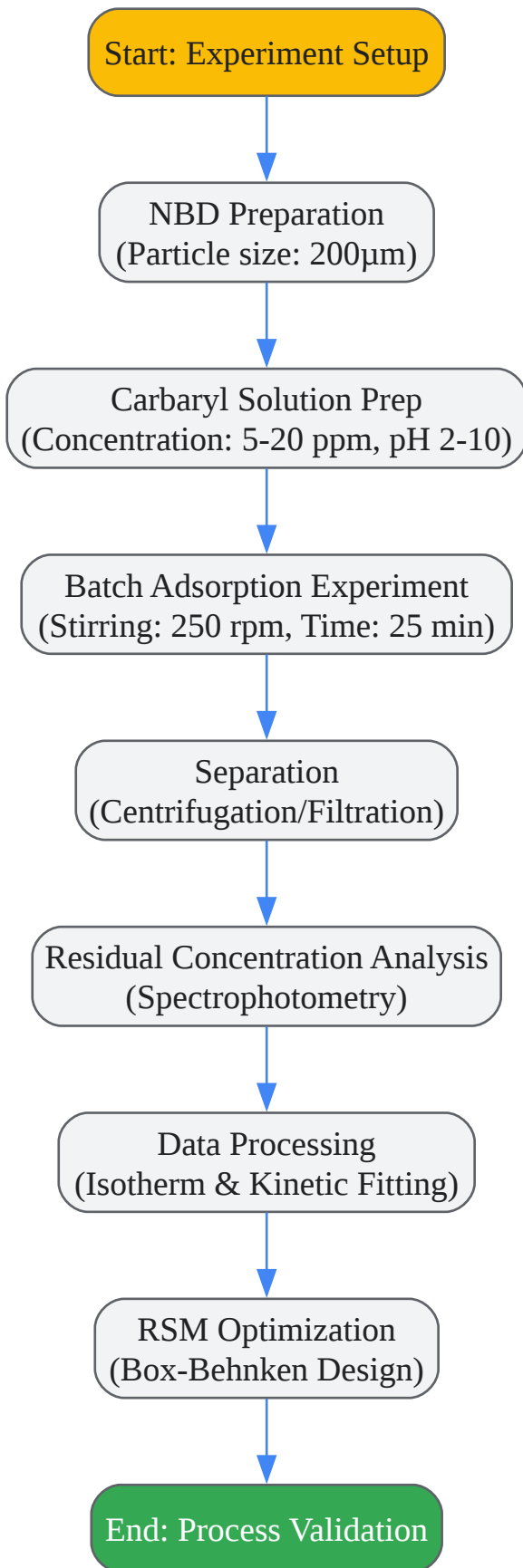
Table 2: Criteria-Specific Optimization via Response Surface Methodology

Optimization Criterion	Goal	Optimized Conditions			Desirability
		pH	Adsorbent Dose (g)	Initial Concentration (ppm)	

Optimization Criterion	Goal	Optimized Conditions			Desirability
Set I	Maximize Adsorption Capacity	5.0	0.20	20.0	1.000
Set II	Economical Use of Adsorbent	6.5	0.15	15.0	0.822

Experimental Workflow

The following diagram outlines the complete experimental workflow from preparation to analysis.



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Protocols

Protocol 1: Preparation of Neem Bark Dust (NBD) Adsorbent

Objective: To obtain a purified, standardized, and size-classified NBD adsorbent.

Materials & Equipment:

- Mature neem bark (*Azadirachta indica*)
- Deionized water
- Oven
- Mortar and pestle or mechanical grinder
- Standard sieve set (200 μm mesh)

Procedure:

- **Washing:** Thoroughly wash the collected neem bark with tap water to remove soil, dust, and other epiphytes.
- **Drying:** Rinse with deionized water and dry in an oven at **60-70°C** for 24-48 hours or until a constant weight is achieved.
- **Grinding:** Grind the dried bark into a fine powder using a mortar and pestle or a mechanical grinder.
- **Sieving:** Sieve the powdered material through a **200 μm** sieve to obtain a uniform particle size.
- **Storage:** Store the prepared NBD in an airtight container at room temperature for all adsorption experiments.

Protocol 2: Batch Mode Adsorption Experiment

Objective: To determine the efficiency of **carbaryl** removal under varying conditions.

Materials & Equipment:

- Prepared NBD (from Protocol 1)
- **Carbaryl** standard
- Deionized water
- HCl and NaOH solutions (for pH adjustment)

- pH meter
- Orbital shaker or magnetic stirrer
- Conical flasks (250 mL)
- Centrifuge or filtration apparatus
- UV-Vis Spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a stock solution of **carbaryl** (e.g., 1000 ppm) in deionized water. Dilute this stock solution to the desired initial concentrations (**5, 10, 15, 20 ppm**) for experiments.
- **pH Adjustment:** Adjust the pH of the **carbaryl** solutions to the desired value (within the range of **2 to 10**) using **0.1M HCl** or **0.1M NaOH**. Verify the pH with a calibrated pH meter.
- **Adsorption Experiment:**
 - Weigh the required mass of NBD (**0.01 to 1.0 g**) and add it to a 250 mL conical flask.
 - Add a known volume (e.g., 100 mL) of the **carbaryl** solution of known concentration and pH to the flask.
- **Agitation:** Place the flasks on an orbital shaker or magnetic stirrer and agitate at a constant **250 rpm** for a predetermined time (up to **25 minutes**).
- **Separation:** After the contact time, separate the adsorbent from the solution by centrifugation or filtration.
- **Analysis:** Analyze the supernatant/filtrate for residual **carbaryl** concentration using a UV-Vis spectrophotometer at its **λ -max** (approximately 276 nm).
- **Calculation:** The amount of **carbaryl** adsorbed at time t , q_t (mg g^{-1}), and the removal percentage are calculated as follows:
 - ($q_t = \frac{(C_0 - C_t)V}{m}$)
 - ($\% \text{ Removal} = \frac{(C_0 - C_t)}{C_0} \times 100$)
 - Where C_0 and C_t are the initial and at-time t concentrations (mg L^{-1}), V is the volume of solution (L), and m is the mass of NBD (g).

Protocol 3: Optimization Using Response Surface Methodology (RSM)

Objective: To model and optimize the interactive effects of pH, adsorbent dose, and initial concentration using a Box-Behnken Design (BBD).

Procedure:

- **Experimental Design:** Design a BBD with three factors (pH, Adsorbent Dose, Initial Concentration) at three levels (low, medium, high). This typically generates 15 or 17 experimental runs, including

center points for error estimation.

- **Execution:** Perform the batch adsorption experiments (Protocol 2) for each of the runs specified by the design matrix.
- **Data Fitting:** Input the experimental response (e.g., adsorption capacity or % removal) into RSM software (e.g., Design-Expert, Minitab, or R). Fit the data to a second-order polynomial model.
- **Model Validation:** Check the model's adequacy using Analysis of Variance (ANOVA). The model's significance is indicated by a high F-value and a low p-value (< 0.05). A high R^2 value (close to 1.0) indicates a good fit.
- **Optimization:** Use the software's numerical optimization feature and the "**desirability function**" to find the precise combination of independent variables that maximize the adsorption capacity (Set I) or optimize for economical adsorbent use (Set II), as shown in Table 2.

Data Analysis and Modeling

Adsorption Isotherms:

- **Langmuir Isotherm:** Plot (C_e/q_e) vs. (C_e) . A linear plot indicates monolayer adsorption. The maximum adsorption capacity (Q_{\max}) can be determined from the slope.
- **Freundlich Isotherm:** Plot $(\log q_e)$ vs. $(\log C_e)$. A linear plot indicates multilayer adsorption on a heterogeneous surface.
- The study by Chatteraj et al. confirmed that the **Langmuir isotherm** provided the best fit for the NBD-carbaryl system [1].

Adsorption Kinetics:

- **Pseudo-First-Order:** Plot $(\log(q_e - q_t))$ vs. (t) .
- **Pseudo-Second-Order:** Plot (t/q_t) vs. (t) . A linear plot suggests chemisorption is the rate-limiting step. The study confirmed that the **pseudo-second-order model** best described the kinetics of carbaryl adsorption onto NBD [1].

References

1. Optimization of Adsorption Parameters for Removal ... [ui.adsabs.harvard.edu]
2. (PDF) Optimization of Adsorption Parameters for Removal ... [academia.edu]

To cite this document: Smolecule. [Application Notes: Optimization of Carbaryl Adsorption Using Neem Bark Dust]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b522664#neem-bark-dust-adsorption-of-carbaryl-optimization>]

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